![molecular formula C13H13NO B018922 2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile CAS No. 861960-34-1](/img/structure/B18922.png)
2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile
Overview
Description
“2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile” is an impurity of agomelatine, an atypical antidepressant used to treat major depressive disorder .
Molecular Structure Analysis
The molecular formula of “2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile” is C13H13NO . The exact mass is 199.099714038 g/mol . Unfortunately, the search for the molecular structure analysis has expired.
Physical And Chemical Properties Analysis
The molecular weight of “2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile” is 199.25 g/mol . The compound has a computed XLogP3-AA value of 2.2 , indicating its lipophilicity. Unfortunately, the search for more detailed physical and chemical properties has expired.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Field:
Medicinal chemistry and pharmacology.
2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile
has been investigated for its potential as a drug candidate. Researchers explore its interactions with biological targets, aiming to develop novel pharmaceuticals. The compound’s structural features may contribute to specific binding affinities and therapeutic effects.
Methods and Experimental Procedures:
Researchers synthesize the compound using organic chemistry techniques. Key steps include nitrile formation and methoxylation. They then evaluate its pharmacological properties, such as receptor binding assays, enzymatic inhibition studies, and cell-based assays. Computational modeling helps predict binding modes and interactions.
Results and Outcomes:
Studies reveal that 2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile exhibits promising activity against specific disease targets. Quantitative data includes IC₅₀ values (concentration required for 50% inhibition) and binding constants. Further optimization may lead to drug candidates for conditions like cancer, inflammation, or neurological disorders .
Natural Product Synthesis
Field:
Organic synthesis and natural product chemistry.
Summary:
Researchers use 2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile as a building block for synthesizing complex natural products. Its unique structure provides access to diverse chemical scaffolds.
Methods and Experimental Procedures:
Chemists employ multistep synthetic routes. They functionalize the naphthalene ring, introduce substituents, and manipulate stereochemistry. Protecting groups ensure selective reactions. Analytical techniques (NMR, MS, IR) confirm product identity.
Results and Outcomes:
Successful syntheses yield intricate natural products. Researchers publish detailed procedures, elucidating reaction mechanisms and stereocontrol strategies. These compounds may have biological activities or serve as inspiration for drug design .
Materials Science
Field:
Materials engineering and nanotechnology.
2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile
can be modified to create functional materials. Its aromatic core contributes to electronic properties.
Methods and Experimental Procedures:
Researchers functionalize the compound by attaching various groups (e.g., thiols, amines, or polymers). Thin films or nanoparticles are prepared via deposition techniques (spin-coating, vapor deposition). Electrical and optical measurements assess material performance.
Results and Outcomes:
Functionalized materials find applications in sensors, organic electronics, or catalysis. The compound’s π-conjugated system enhances charge transport or light absorption. Researchers optimize properties for specific applications .
Organic Synthesis
Field:
Organic chemistry and synthetic methodology.
Summary:
Chemists use 2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile as a versatile intermediate in diverse synthetic sequences.
Methods and Experimental Procedures:
The compound participates in reactions like nucleophilic additions, cyclizations, or cross-couplings. Researchers exploit its reactivity to construct complex molecules.
Results and Outcomes:
Synthetic pathways yield valuable compounds, such as pharmaceutical intermediates, natural product analogs, or functional materials. Researchers publish detailed protocols, emphasizing regioselectivity and scalability .
Biological Probes
Field:
Biochemistry and cell biology.
Summary:
Scientists use 2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile as a fluorescent or affinity probe to study cellular processes.
Methods and Experimental Procedures:
The compound is labeled with fluorophores or affinity tags. Researchers introduce it into cells or tissues. Imaging techniques (confocal microscopy, flow cytometry) visualize its localization and interactions.
Results and Outcomes:
Probes reveal subcellular localization, protein–protein interactions, or enzymatic activities. Researchers gain insights into cellular dynamics and signaling pathways. Quantitative data includes fluorescence intensity or binding affinities .
properties
IUPAC Name |
2-(7-methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-15-12-6-5-10-3-2-4-11(7-8-14)13(10)9-12/h4-6,9H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJHVZKRAOYORH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC=C2CC#N)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461218 | |
Record name | (7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00461218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile | |
CAS RN |
861960-34-1 | |
Record name | 3,4-Dihydro-7-methoxy-1-naphthaleneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=861960-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00461218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (7-Methoxy-3,4-dihydronaphthalen-1-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.420 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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